molecular formula C17H13NO6 B11083093 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

Cat. No.: B11083093
M. Wt: 327.29 g/mol
InChI Key: QWOUKIOUQBZKAX-UHFFFAOYSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER is a complex organic compound that features a benzodioxole moiety fused with a chromen structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from piperonal through a series of reactions including nitration and etherification . The chromen structure is then introduced via a cyclization reaction, often catalyzed by acids or bases under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-BENZODIOXOL-5-YL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER apart is its unique combination of the benzodioxole and chromen structures, which may confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C17H13NO6/c1-21-14-4-2-3-10-7-12(18(19)20)16(24-17(10)14)11-5-6-13-15(8-11)23-9-22-13/h2-8,16H,9H2,1H3

InChI Key

QWOUKIOUQBZKAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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